molecular formula C13H9ClN2OS2 B2827084 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1779132-84-1

7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2827084
CAS No.: 1779132-84-1
M. Wt: 308.8
InChI Key: CZRMOTRJRODHKQ-UHFFFAOYSA-N
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Description

  • The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
  • Reagents such as 4-chlorobenzyl chloride and a base like potassium carbonate (K₂CO₃) are used.
  • Methylthio Substitution:

    • The methylthio group is introduced using methylthiolating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
  • Industrial Production Methods:

    • Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, forming sulfoxides or sulfones.

      Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

      Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

      Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOCH₃) for methoxylation.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Amines.

      Substitution: Halogenated or alkoxylated derivatives.

    Chemistry:

    • Used as a building block in the synthesis of more complex heterocyclic compounds.
    • Studied for its reactivity and stability under various conditions.

    Biology:

    • Investigated for its potential as an enzyme inhibitor or receptor modulator.
    • Studied for its interactions with biological macromolecules.

    Medicine:

    • Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
    • Used in drug discovery programs to develop new pharmaceuticals.

    Industry:

    • Utilized in the development of agrochemicals and other specialty chemicals.
    • Studied for its potential use in materials science, such as in the creation of novel polymers or coatings.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    • Formation of the Thieno[3,2-d]pyrimidine Core:

      • Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions.
      • Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.

    Mechanism of Action

    The mechanism of action of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:

      Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.

      Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

      Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

    Comparison with Similar Compounds

      7-(4-chlorophenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one: Differing in the position of the thieno ring fusion.

      7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-2(3H)-one: Differing in the position of the carbonyl group.

    Uniqueness:

    • The specific arrangement of the thieno[3,2-d]pyrimidine core and the substituents (4-chlorophenyl and methylthio groups) confer unique chemical properties and biological activities.
    • Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications.

    This detailed overview provides a comprehensive understanding of 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    7-(4-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CZRMOTRJRODHKQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H9ClN2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    308.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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